1-(2,4-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-[(2,4-difluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2NO3/c13-9-2-1-7(10(14)4-9)5-15-6-8(12(17)18)3-11(15)16/h1-2,4,8H,3,5-6H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIELWKUFWOBERF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=C(C=C(C=C2)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301162757 | |
| Record name | 3-Pyrrolidinecarboxylic acid, 1-[(2,4-difluorophenyl)methyl]-5-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301162757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1098340-12-5 | |
| Record name | 3-Pyrrolidinecarboxylic acid, 1-[(2,4-difluorophenyl)methyl]-5-oxo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1098340-12-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyrrolidinecarboxylic acid, 1-[(2,4-difluorophenyl)methyl]-5-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301162757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Reaction with Itaconic Acid
1-(2,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid can be synthesized through the reaction of 2,4-difluoroaniline with itaconic acid.
Derivatization
The product of the reaction between 2,4-difluoroaniline and itaconic acid, 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid, can undergo further modification. For example, esterification using a catalytic amount of sulfuric acid yields methyl 1-(2,4-difluorophenyl)pyrrolidin-2-one carboxylate. This methyl ester can then be transformed into hydrazide by reacting with hydrazine monohydrate in refluxing isopropanol. The hydrazide can then react with aromatic aldehydes in isopropanol to produce desired products. Moreover, the synthesized compound can be alkylated using iodoethane in a strongly alkaline medium with DMF as a solvent.
Use as an Intermediate
1-(2,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid can serve as a crucial starting material in synthesizing various derivatives with potential anticancer activity.
Example: Synthesis of (S)-3-hydroxy-1-(1H-indol-5-yl)-2-oxo-pyrrolidine-3-carboxylic acid 3,5-difluoro-benzylamide
Although this is a different compound, a similar synthesis is described in the patent literature. The process involves multiple steps and solvent extractions. For instance, ethyl acetate and water are added, followed by phase separation and re-extraction of the aqueous layer with ethyl acetate. The combined organic layer is then processed further.
Reaction data
| Reactant 1 | Reactant 2 | Product | Catalyst | Solvent | Other Reagents |
|---|---|---|---|---|---|
| 2,4-difluoroaniline | Itaconic acid | 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid | Sulfuric acid | Isopropanol | Hydrazine monohydrate |
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: The difluorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
1-(2,4-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: The compound is used in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 1-(2,4-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Variations
Below is a comparative analysis of the target compound and its analogs, focusing on substituents, bioactivity, and applications:
Key Differences in Bioactivity
- Antioxidant Activity : Derivatives with 5-chloro-2-hydroxyphenyl substituents (e.g., compound in ) outperform ascorbic acid due to electron-donating groups (hydroxyl, chloro) that stabilize free radicals.
- Enzyme Inhibition : The 4-fluorobenzyl analog () shows specificity for human neutrophil elastase, likely due to fluorine’s electronegativity enhancing interactions with the enzyme’s active site.
- Antimicrobial Activity : Heterocyclic substituents (e.g., benzoimidazole in ) broaden activity spectra by introducing planar aromatic systems that disrupt microbial membranes or enzymes.
Physicochemical Properties
- Solubility : The carboxylic acid group in all compounds enhances water solubility, critical for bioavailability.
- Metabolic Stability : Fluorinated benzyl groups (2,4-difluoro vs. 4-fluoro) reduce oxidative metabolism, extending half-life in vivo .
Biological Activity
1-(2,4-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid (CAS No. 1098340-12-5) is an organic compound with a pyrrolidine ring that has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the synthesis, biological activity, and mechanisms of action of this compound, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
The compound features a pyrrolidine ring substituted with a 2,4-difluorobenzyl group and a carboxylic acid group . The synthesis typically involves:
- Starting Material : 2,4-difluorobenzylamine is prepared from 2,4-difluorobenzonitrile through reduction.
- Formation of Pyrrolidine Ring : Reacting the amine with suitable precursors to form the pyrrolidine structure.
- Carboxylic Acid Introduction : The final step involves introducing the carboxylic acid group through various chemical transformations.
Anticancer Activity
Recent studies have demonstrated that derivatives of 5-oxopyrrolidine exhibit significant anticancer properties. In particular:
- In Vitro Studies : The compound was tested against A549 human lung adenocarcinoma cells using MTT assays to assess cytotoxicity. Results indicated that modifications to the structure, such as substitutions on the phenyl ring, influenced activity levels significantly.
| Compound | Viability (%) | Comments |
|---|---|---|
| 1 | 78–86 | Weak activity |
| 6 | 64 | Enhanced activity with 4-chlorophenyl substitution |
| 8 | 50 | Most potent activity observed |
Notably, compounds with specific substitutions (e.g., 4-dimethylamino phenyl ) showed enhanced cytotoxicity towards both cancerous and non-cancerous cells .
Antimicrobial Activity
The antimicrobial potential of this compound was evaluated against various multidrug-resistant pathogens:
- Pathogens Tested : Methicillin-resistant Staphylococcus aureus (MRSA), Klebsiella pneumoniae, and Pseudomonas aeruginosa.
| Pathogen | Activity Observed |
|---|---|
| MRSA | Significant inhibition |
| Klebsiella pneumoniae | Moderate inhibition |
| Pseudomonas aeruginosa | Variable results |
The compound exhibited structure-dependent antimicrobial activity, indicating that modifications can enhance efficacy against resistant strains .
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, altering their function.
- Cell Cycle Disruption : Anticancer properties may stem from inducing apoptosis in cancer cells through disruption of cell cycle progression.
Case Studies
- Study on Anticancer Properties : A study involving various derivatives showed that specific substitutions led to reduced viability in A549 cells, highlighting the importance of structural modifications in enhancing anticancer efficacy.
- Antimicrobial Resistance Research : Another study focused on the compound's effectiveness against resistant strains of bacteria, emphasizing its potential as a scaffold for developing new antimicrobial agents.
Q & A
Q. What are the established synthetic routes for 1-(2,4-difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid?
The compound is synthesized via a two-step process:
- Step 1 : Reacting 2,4-difluoroaniline with itaconic acid in water under reflux conditions to form the pyrrolidinone backbone.
- Step 2 : Esterification using a catalytic amount of sulfuric acid to introduce the acetyl group, yielding 4-acetyl-1-(2,4-difluorophenyl)pyrrolidin-2-one as an intermediate .
- Purification : Recrystallization or column chromatography ensures high purity (>95%) for downstream applications.
Q. Which spectroscopic methods are critical for structural validation of this compound?
Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm the presence of the difluorobenzyl group (δ 6.8–7.2 ppm for aromatic protons) and the pyrrolidinone carbonyl (δ 170–175 ppm).
- IR Spectroscopy : Peaks at ~1700 cm (C=O stretch) and ~1250 cm (C-F stretch) validate functional groups.
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]) and fragmentation patterns .
Q. How does the difluorobenzyl substituent influence the compound's physicochemical properties?
The 2,4-difluorobenzyl group enhances:
- Lipophilicity : LogP increases by ~1.5 compared to non-fluorinated analogs, improving membrane permeability.
- Metabolic Stability : Fluorine atoms reduce oxidative metabolism via cytochrome P450 enzymes.
- Electron-Withdrawing Effects : Stabilizes the pyrrolidinone ring, reducing hydrolysis susceptibility .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during synthesis?
- Catalyst Screening : Replace sulfuric acid with milder catalysts (e.g., Amberlyst-15) to reduce side reactions like over-esterification.
- Solvent Optimization : Use aprotic solvents (e.g., DMF or THF) instead of water to suppress unwanted ring-opening reactions.
- Temperature Control : Maintain reflux at 80–90°C to balance reaction rate and byproduct formation .
Q. What computational methods are suitable for predicting the compound's reactivity with biological targets?
- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes like PYCR1 (pyrroline-5-carboxylate reductase 1), which shares structural homology with related pyrrolidinones.
- DFT Calculations : Analyze frontier molecular orbitals (FMOs) to predict nucleophilic/electrophilic sites for functionalization.
- MD Simulations : Assess stability in aqueous environments using GROMACS with CHARMM force fields .
Q. How do structural analogs (e.g., 1-(4-fluorobenzyl) derivatives) compare in biological activity?
- Activity Trends : 2,4-Difluorinated analogs show 2–3x higher inhibition of PYCR1 compared to mono-fluorinated derivatives due to enhanced binding affinity (IC = 0.8 µM vs. 2.1 µM).
- Toxicity Profile : Difluorinated compounds exhibit lower cytotoxicity (CC > 100 µM) in HEK293 cells compared to chlorinated analogs (CC = 25 µM) .
Q. What strategies resolve contradictions in reported synthetic yields (e.g., 60% vs. 85%)?
- Byproduct Analysis : Use LC-MS to identify impurities (e.g., dimerization products) and adjust stoichiometry (e.g., excess itaconic acid).
- Scale-Dependent Effects : Pilot studies show yields drop >20% at >10 g scale due to inefficient heat transfer; switch to flow chemistry for consistency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
